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Compound of Interest

Compound Name: Phenylmethanimine

Cat. No.: B108103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of phenylmethanimine, a type of Schiff base, has garnered significant

attention in medicinal chemistry due to its wide spectrum of biological activities. This guide

provides a comparative analysis of recently synthesized phenylmethanimine derivatives and

related Schiff bases, focusing on their efficacy as cholinesterase inhibitors, anticancer agents,

and antimicrobial compounds. The data presented is collated from various scientific studies to

aid in the evaluation and selection of promising candidates for further drug development.

Cholinesterase Inhibition: A Key Target for
Alzheimer's Disease
Several novel Schiff bases, including those with a core structure related to

phenylmethanimine, have been evaluated for their ability to inhibit acetylcholinesterase

(AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's

disease.

Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various

Schiff base derivatives against AChE and BChE. Lower IC50 values indicate greater potency.
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Compound
Series

Derivative
Target
Enzyme

IC50 (µM)
Reference
Compound

Reference
IC50 (µM)

Coumarin-

Schiff Base

Hybrids

13d AChE 0.190 ± 0.004 Galantamine 1.142 ± 0.027

Coumarin-

Schiff Base

Hybrids

13c AChE 0.232 ± 0.011 Galantamine 1.142 ± 0.027

Aromatic

Schiff Bases
3j AChE 2.05 Galantamine -

Aromatic

Schiff Bases
3j BChE 5.77 Galantamine >18.52

Isovanillin

Schiff Bases
10 AChE 16.11 (nM) Tacrine (THA) -

Isovanillin

Schiff Bases
10 BChE 19.80 (nM) Tacrine (THA) -

Thiazolocou

marinyl Schiff

Bases

3f AChE
K(i) = 1.05 ±

0.3
- -

Thiazolocou

marinyl Schiff

Bases

3l BChE
K(i) = 0.041 ±

0.002
- -

Data compiled from multiple sources. Note: nM indicates nanomolar concentration. K(i) is the

inhibition constant.[1][2][3][4]

Experimental Protocol: Cholinesterase Inhibition Assay
(Ellman's Method)
The inhibitory activity of the synthesized compounds against AChE and BChE is commonly

determined using a modified Ellman's spectrophotometric method.[3]
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Materials:

Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant AChE

(hAChE).

Butyrylcholinesterase (BChE) from horse serum.

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Phosphate buffer (pH 8.0).

Test compounds and reference inhibitor (e.g., Galantamine, Tacrine).

Procedure:

Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

In a 96-well microplate, add the enzyme solution, DTNB solution, and a solution of the test

compound at various concentrations.

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15

minutes).

Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE).

Monitor the change in absorbance at a specific wavelength (typically 412 nm) over time

using a microplate reader. The absorbance increases as the thiocholine product of the

enzymatic reaction reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion.

Calculate the percentage of inhibition for each concentration of the test compound relative to

a control without any inhibitor.

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the

enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.
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Caption: Workflow for in vitro cholinesterase inhibition assay.

Anticancer Activity
Phenylmethanimine derivatives have also been investigated for their cytotoxic effects against

various human cancer cell lines.

Comparative Cytotoxic Activity
The following table presents the IC50 values of different series of derivatives against several

cancer cell lines.
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Compound
Series

Derivative Cell Line IC50 (µM)
Reference
Compound

Reference
IC50 (µM)

Benzo[a]phen

azine

Derivatives

6
MCF-7

(Breast)
11.7 Doxorubicin 7.67

Benzo[a]phen

azine

Derivatives

6
HepG2

(Liver)
0.21 Doxorubicin 8.28

Benzo[a]phen

azine

Derivatives

6 A549 (Lung) 1.7 Doxorubicin 6.62

Dihydroquinol

ine

Derivatives

11
T47D

(Breast)
2.20 ± 1.5 - -

Dihydroquinol

ine

Derivatives

11
MCF-7

(Breast)
3.03 ± 1.5 - -

Dihydroquinol

ine

Derivatives

11
MDA-MB-231

(Breast)
11.90 ± 2.6 - -

Coumarin

Sulfonamides
78a

MCF-7

(Breast)
10.95 ± 0.96 - -

Coumarin

Sulfonamides
78b

MCF-7

(Breast)
10.62 ± 1.35 - -

Data compiled from multiple sources.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of chemical compounds on cell lines.
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Materials:

Human cancer cell lines (e.g., MCF-7, HepG2, A549).

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

and antibiotics.

MTT solution (5 mg/mL in PBS).

Dimethyl sulfoxide (DMSO).

Test compounds.

Procedure:

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere

overnight.

Treat the cells with various concentrations of the test compounds and a vehicle control

(DMSO).

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified

incubator with 5% CO2.

After the incubation period, add MTT solution to each well and incubate for another 2-4

hours. During this time, viable cells with active metabolism convert the yellow MTT into a

purple formazan precipitate.

Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

Measure the absorbance of the solution at a specific wavelength (usually between 540 and

590 nm) using a microplate reader.

Calculate the percentage of cell viability for each concentration of the test compound relative

to the untreated control cells.

Determine the IC50 value, the concentration of the compound that causes a 50% reduction

in cell viability.
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Antimicrobial Activity
The antimicrobial potential of phenylmethanimine and related Schiff bases is another area of

active research. Their efficacy is typically evaluated by determining the Minimum Inhibitory

Concentration (MIC).

Comparative Antimicrobial Activity
The following table summarizes the MIC values of selected derivatives against various bacterial

and fungal strains.

Compound
Series

Derivative
Microorgani
sm

MIC (µg/mL)
Reference
Compound

Reference
MIC (µg/mL)

Sulfenimines 9a
S. aureus

(MRSA)
8-32 Fluconazole -

Sulfenimines 9a C. albicans 8-32 Fluconazole -

Carbazole

Derivatives
2

S. aureus

ATCC 29213
30 - -

Carbazole

Derivatives
2 S. pyogenes 40 - -

Thiazole

Derivatives
- S. aureus - - -

Data compiled from multiple sources.[7][8][9]

Experimental Protocol: Broth Microdilution for MIC
Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of

an antimicrobial agent.

Materials:

Bacterial or fungal strains.
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Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

Test compounds.

96-well microplates.

Procedure:

Prepare a standardized inoculum of the microorganism.

In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the broth

medium.

Inoculate each well with the standardized microbial suspension. Include a positive control

(microorganism in broth without the compound) and a negative control (broth only).

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

After incubation, visually inspect the plates for microbial growth (turbidity).

The MIC is the lowest concentration of the compound that completely inhibits the visible

growth of the microorganism.

General Workflow for Antimicrobial Susceptibility
Testing
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Caption: Workflow for MIC determination by broth microdilution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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